molecular formula C7H11NS B14621419 Isothiazole, 5-methyl-4-propyl- CAS No. 60230-87-7

Isothiazole, 5-methyl-4-propyl-

Cat. No.: B14621419
CAS No.: 60230-87-7
M. Wt: 141.24 g/mol
InChI Key: CDQPSGMDASTFGW-UHFFFAOYSA-N
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Description

Isothiazole, 5-methyl-4-propyl- is a heterocyclic compound that belongs to the isothiazole family. Isothiazoles are known for their unique chemical properties and diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The structure of isothiazole, 5-methyl-4-propyl- consists of a five-membered ring containing both sulfur and nitrogen atoms, with a methyl group at the 5-position and a propyl group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isothiazole, 5-methyl-4-propyl- can be achieved through several methods. One common approach involves the cyclization of alkynyl oxime ethers with sulfur sources such as sodium sulfide (Na2S) or selenium powder (Se) under base-promoted conditions . Another method includes the Rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles, which provides a wide variety of isothiazoles . Additionally, three-component reactions involving enaminoesters, fluorodibromoiamides/esters, and sulfur can also yield isothiazoles .

Industrial Production Methods

Industrial production of isothiazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The methods mentioned above can be adapted for industrial use, with considerations for cost, scalability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Isothiazole, 5-methyl-4-propyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isothiazole ring.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the isothiazole ring.

Scientific Research Applications

Isothiazole, 5-methyl-4-propyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of isothiazole, 5-methyl-4-propyl- involves its interaction with molecular targets and pathways within biological systems. The compound can act as an inhibitor or modulator of specific enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and the target molecule.

Comparison with Similar Compounds

Isothiazole, 5-methyl-4-propyl- can be compared with other similar compounds, such as:

Uniqueness

The uniqueness of isothiazole, 5-methyl-4-propyl- lies in its specific substitution pattern and the presence of both sulfur and nitrogen atoms, which confer distinct chemical and biological properties compared to other heterocycles.

Conclusion

Isothiazole, 5-methyl-4-propyl- is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and materials. The compound’s diverse applications in chemistry, biology, medicine, and industry highlight its importance and potential for future developments.

Properties

CAS No.

60230-87-7

Molecular Formula

C7H11NS

Molecular Weight

141.24 g/mol

IUPAC Name

5-methyl-4-propyl-1,2-thiazole

InChI

InChI=1S/C7H11NS/c1-3-4-7-5-8-9-6(7)2/h5H,3-4H2,1-2H3

InChI Key

CDQPSGMDASTFGW-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(SN=C1)C

Origin of Product

United States

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